Product packaging for Dermatoxin(Cat. No.:)

Dermatoxin

Numéro de catalogue: B1576924
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dermatoxin is a cationic antimicrobial peptide originally isolated from the skin secretions of Phyllomedusinae frogs, such as Phyllomedusa sauvagei and Phyllomedusa bicolor . It is a component of the amphibian's innate immune defense, synthesized and stored in dermal granular glands and secreted in response to stress or injury . As part of the dermaseptin superfamily, its primary structure is variable but it has the potential to form amphipathic helices upon interaction with bacterial cell membranes . This mechanism disrupts the lipid bilayer of target cells, leading to cell death. Research into this compound is significant for its potential as a lead compound in the development of new pharmaceuticals, particularly given the emergence of multiple drug-resistant strains of pathogenic microorganisms . Its narrow-spectrum activity and the highly conserved nature of its precursor cDNA make it a valuable tool for biochemical taxonomy and biophysical research on peptide-membrane interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Bioactivité

Antibacterial

Séquence

SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ

Origine du produit

United States

Amphibian Peptide Dermatoxin: Molecular and Biological Characterization

Discovery and Advanced Isolation Methodologies

The exploration of amphibian skin secretions has a significant historical context, leading to the discovery and subsequent isolation of numerous peptides with diverse functions. The isolation of dermatoxin from Phyllomedusa bicolor involved refined techniques to obtain a pure sample for structural and biological characterization.

Historical Context of Amphibian Skin Peptide Discovery

Amphibian skin has long been recognized as a source of biologically active molecules, serving as a defense mechanism against pathogens in their moist environments. uc.ptscielo.org.za The study of these secretions has a history rooted in both traditional medicine practices and scientific inquiry. scielo.org.zaiceers.org Over the decades, research has unveiled a remarkable diversity of peptides in amphibian skin, including those with antimicrobial, opioid, and vasoactive properties. mdpi.comnih.gov The discovery of this compound in the skin of Phyllomedusa bicolor in 2000 added a novel member to the growing family of amphibian skin peptides, specifically identified as an antibacterial peptide encoded by a gene related to the dermaseptin (B158304) family. researchgate.netnih.govresearchgate.net

Refined Chromatographic Separation Techniques for Peptide Isolation

The isolation of peptides from complex biological matrices like amphibian skin secretions necessitates the use of sophisticated separation techniques. Chromatography, particularly high-performance liquid chromatography (HPLC), plays a pivotal role in purifying individual peptides from the crude extract. Reversed-phase HPLC is a widely employed method for peptide purification, often utilizing octadecylsilyl silica (B1680970) (C18) columns. nih.govnih.gov Further purification can involve other stationary phases, such as butylsilyl (C4) and diphenylmethylsilyl-silica columns, to achieve near homogeneity. nih.govresearchgate.net These techniques separate peptides based on their hydrophobicity, allowing for the isolation of specific compounds like this compound from the mixture.

Extraction Protocols from Biological Matrices (e.g., Phyllomedusa bicolor skin secretions)

The extraction of peptides from the skin secretions of Phyllomedusa bicolor typically involves collecting the secretion and processing it to obtain a crude peptide mixture. Traditional methods for collecting secretions from anurans, including Phyllomedusa bicolor, often involve stimulating the animal to release the secretion, such as through the application of norepinephrine, in a manner that aims to minimize distress to the animal. nih.govnih.gov The collected secretion, which may be lyophilized for storage, contains a variety of chemical compounds, including peptides, alkaloids, biogenic amines, and steroids, secreted from granular glands in the skin. scielo.org.zanih.gov The initial extraction from the dried secretion can involve dissolving the material in a suitable solution, such as 0.1M NaCl. frontiersin.org Subsequent steps involve chromatographic methods to isolate and purify specific peptides like this compound. researchgate.netnih.govfrontiersin.org

Structural Biology and Conformational Dynamics

Understanding the biological function of a peptide is intrinsically linked to its molecular structure. The primary, secondary, and tertiary structures of this compound have been investigated to elucidate its mechanism of action.

Primary Structure Elucidation (e.g., Amino Acid Sequencing)

The primary structure of a peptide, defined by its amino acid sequence, is fundamental to its identity and function. The amino acid sequence of this compound from Phyllomedusa bicolor has been determined through techniques such as mass spectral analysis and automated Edman degradation. researchgate.netnih.govnih.gov Chemical synthesis and cDNA analysis have also been used to confirm the sequence. researchgate.netnih.gov

The primary structure of this compound from Phyllomedusa bicolor is reported as:

SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ. researchgate.netnih.govnovoprolabs.com

This sequence corresponds to a peptide of 32 amino acid residues. researchgate.netnih.govnovoprolabs.com Analysis of the precursor protein revealed that this compound is structured as a preproprotein belonging to the dermaseptin family, characterized by conserved preproregions followed by variable C-terminal domains that give rise to mature peptides. researchgate.netnih.gov

Secondary and Tertiary Structure Prediction and Determination (e.g., Alpha-Helical Conformation)

The secondary and tertiary structures of a peptide dictate its three-dimensional shape and how it interacts with its environment and potential targets. For this compound, studies using techniques such as Circular Dichroism (CD) spectroscopy and secondary structure predictions have provided insights into its conformation. researchgate.netnih.govsemanticscholar.org

Research indicates that this compound assumes an amphipathic alpha-helical conformation. researchgate.netnih.govsemanticscholar.org This structural arrangement, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is characteristic of many antimicrobial peptides that interact with biological membranes. researchgate.netnih.govresearchgate.net This alpha-helical structure is particularly stabilized in low polarity media, which mimic the lipophilicity of target microorganism membranes. researchgate.netnih.govsemanticscholar.org The ability to form an amphipathic alpha-helix is considered a key factor in the interaction of such peptides with lipid bilayers, potentially leading to membrane permeabilization and disruption. researchgate.netnih.govresearchgate.net Computational methods for protein structure prediction, including those for peptides, can utilize primary and secondary structure information to model tertiary structures, although predicting peptide structures can present unique challenges. mdpi.comwikipedia.orgnih.govuniv-paris-diderot.fr

Amino Acid Sequence of this compound from Phyllomedusa bicolor

FeatureSequenceLength (aa)
Mature PeptideSLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ32

Molecular Properties of this compound from Phyllomedusa bicolor

PropertyValue
Molecular Weight~3193.6 Da
Theoretical pI~10.32
Net ChargeCationic
ConformationAmphipathic α-helix (in low polarity media)

Note: Molecular weight and pI values are approximate and can vary slightly depending on the calculation method and post-translational modifications.

Amphipathicity and Its Structural Basis

A defining characteristic of many dermaseptins is their amphipathicity, meaning they possess distinct regions with opposing polarities: a hydrophilic (water-attracting) face and a hydrophobic (water-repelling) face. This property is fundamental to their mechanism of action, which often involves interacting with and disrupting microbial cell membranes.

In low polarity environments, such as the lipid bilayer of a cell membrane, dermaseptins tend to adopt an alpha-helical conformation. This alpha-helical structure facilitates the segregation of amino acid residues, positioning the hydrophilic and cationic residues (like lysine) on one side of the helix and the hydrophobic residues on the other. This spatial arrangement allows the peptide to orient itself within the membrane, with the hydrophobic face interacting with the lipid core and the hydrophilic/cationic face interacting with the polar headgroups and the aqueous environment. This interaction can lead to membrane permeabilization and disruption, contributing to the peptide's antimicrobial effects.

Studies utilizing techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the structural transitions of dermaseptins in different environments, confirming their propensity to form amphipathic alpha-helices in membrane-mimicking conditions. For example, this compound assumes an amphipathic alpha-helical conformation in low polarity media.

Structural Features of Preprodermaseptin Precursors

Dermaseptins are synthesized as larger precursor proteins known as preprodermaseptins. These precursors typically follow a conserved structural organization, consisting of three main domains:

Signal Peptide: Located at the N-terminus, this hydrophobic sequence directs the nascent peptide into the endoplasmic reticulum for secretion. Signal peptides in preprodermaseptins are remarkably conserved.

Acidic Propiece (Spacer Domain): Following the signal peptide, this region is often rich in acidic amino acids. The propiece is also relatively conserved among different preprodermaseptins. It typically contains a processing site, often a pair of basic residues like Lys-Arg (KR), which is recognized by proteolytic enzymes for cleavage.

Mature Peptide: Located at the C-terminus of the precursor, this domain corresponds to the biologically active dermaseptin peptide. In contrast to the conserved preproregion, the sequence of the mature peptide domain is highly variable, contributing to the diversity of dermaseptin peptides with differing activities and specificities.

Some preprodermaseptins also feature a glycine (B1666218) residue at the C-terminus of the mature peptide sequence, which serves as an amide donor during post-translational amidation, a modification that can influence peptide activity and stability.

The characteristic features of preprodermaseptins, including the conserved preproregion and variable C-terminal domain, are evident in the precursor structure of peptides like this compound.

Biosynthesis and Gene Expression Regulation

The production of mature dermaseptins involves a series of cellular processes, including gene expression, translation of the precursor protein, and post-translational processing.

Precursor Protein Processing and Maturation Pathways

Following translation, the preprodermaseptin precursor undergoes proteolytic cleavage to release the mature, active peptide. The signal peptide is cleaved off during translocation into the endoplasmic reticulum. The acidic propiece is subsequently removed by processing enzymes, typically at specific recognition sites like the Lys-Arg (KR) motif located just upstream of the mature peptide sequence.

In addition to proteolytic cleavage, some dermaseptins undergo post-translational modifications, such as C-terminal amidation, where a glycine residue at the C-terminus of the precursor is converted into a C-terminal amide group on the mature peptide. These processing and maturation pathways are crucial for generating the functional dermaseptin peptides.

Transcriptional and Translational Regulation of Dermaseptin Genes

The expression of dermaseptin genes is a regulated process, controlled at both the transcriptional and translational levels. Gene expression begins with transcription, where the DNA sequence of the dermaseptin gene is transcribed into messenger RNA (mRNA). This process is influenced by transcription factors, proteins that bind to specific DNA sequences to stimulate or inhibit gene transcription.

Following transcription, the mRNA is transported to the cytoplasm, where it undergoes translation into the preprodermaseptin protein. Translational regulation can occur at various stages, including the initiation of translation, which is controlled by the assembly of the translation initiation complex involving initiation factors and the ribosome. The stability of the mRNA molecule also impacts the duration of translation and thus the amount of protein produced. While specific details on the precise transcriptional and translational regulatory mechanisms for individual dermaseptin genes are subjects of ongoing research, the general principles of gene regulation in eukaryotes involving transcription factors and translational control mechanisms apply.

Tissue-Specific Gene Expression Profiling (e.g., Skin, Intestine, Brain)

Dermaseptin peptides are predominantly found in the skin secretions of Phyllomedusa frogs, reflecting a high level of gene expression in this tissue, which serves as a primary defense barrier. However, studies have shown that the expression of certain dermaseptin family members, such as this compound, is not limited to the skin. This compound has been found to be expressed in other tissues, including the intestine and the brain of Phyllomedusa bicolor.

This tissue-specific expression suggests that dermaseptins may play roles beyond cutaneous defense, potentially contributing to innate immunity in other physiological systems. The presence of dermaseptin transcripts in different tissues highlights the complex regulatory mechanisms governing their production and distribution within the organism. Tissue-specific expression of antimicrobial peptides is a common feature in the innate immune systems of various organisms, including other vertebrates.

Genomic Organization and Gene Family Analysis of Dermaseptins

Dermaseptins belong to a superfamily of genetically related peptides. Analysis of dermaseptin genes has revealed insights into their genomic organization and evolutionary history. Dermaseptin genes typically have a multi-exon structure. Notably, the genetic information encoding the conserved signal peptide and a portion of the acidic propiece is often located on early exons, while the sequence encoding the variable mature peptide is found on later exons.

This exon-intron organization is significant because it allows for the generation of diverse mature peptide sequences from a relatively conserved preproregion. The remarkable identity observed in the signal sequences and acidic propieces of different dermaseptin precursors, despite significant divergence in their mature peptide domains, suggests that these genes evolved from a common ancestor. Evolutionary mechanisms such as gene duplication and exon shuffling, particularly involving the "secretory cassette" exon encoding the signal peptide and part of the propiece, are thought to have contributed to the expansion and diversification of the dermaseptin gene family, enabling the production of a wide array of peptides with varied structures and activities.

Data Table: Structural Features of Preprodermaseptin Precursors

DomainTypical Length (Approx.)Conservation LevelKey Features
Signal Peptide~22 residuesHighly ConservedHydrophobic, directs secretion
Acidic PropieceVariableRelatively ConservedAcidic residues, contains processing site (e.g., KR)
Mature Peptide10-50 residuesHighly VariableBiologically active peptide, diverse sequences

Data Table: Tissue Expression of this compound

TissueExpression DetectedReference
SkinYes
IntestineYes
BrainYes

Molecular and Cellular Mechanisms of Action

The antimicrobial activity of this compound is primarily mediated through its interaction with the membranes of target microorganisms. researchgate.netnih.gov Studies have elucidated several key aspects of its molecular and cellular mechanisms of action, focusing on its interaction with the plasma membrane, its effects on membrane potential and permeability, its ability to form ion channels, and its specificity towards different types of microorganisms. researchgate.netnih.gov

Plasma Membrane Interaction and Binding Dynamics

This compound's mechanism of action begins with its interaction and binding to the plasma membrane of target microorganisms. researchgate.netnih.gov This interaction is facilitated by the peptide's structural characteristics. This compound, like other dermaseptins, assumes an amphipathic alpha-helical conformation in low polarity environments, such as the lipophilic environment of a cell membrane. researchgate.netnih.govresearchgate.net This structure allows for the segregation of polar and apolar amino acids on opposite faces of the helix, enabling the insertion of a hydrophobic region into the lipid bilayer. sci-hub.se Cationic peptides, including this compound, are thought to initially bind to the negatively charged surface of bacterial membranes through non-specific long-range electrostatic interactions. sci-hub.se This initial binding step is followed by membrane insertion. sci-hub.seresearchgate.net

Membrane Potential Depolarization and Permeability Alteration

A significant effect of this compound on target cells is the depolarization of the plasma membrane. researchgate.netnih.gov This depolarization is a direct consequence of the peptide's interaction with the membrane and is considered a primary event in its cell killing mechanism. researchgate.net The interaction leads to an alteration of membrane permeability, disrupting the normal ion gradients and electrical potential across the membrane. researchgate.netnih.gov

Formation of Ion-Conducting Channels within Target Cell Membranes

Research suggests that this compound's mechanism of action involves the formation of ion-conducting channels within the plasma membrane of target microorganisms. researchgate.netnih.govresearchgate.net This channel formation activity is a likely cause of the observed membrane permeability alteration and depolarization. researchgate.netnih.gov The formation of such channels allows for the unregulated passage of ions across the membrane, leading to the disruption of cellular homeostasis and ultimately cell death. wikipedia.org This mechanism is similar to that proposed for other channel-forming antimicrobial peptides.

Cellular Targeting Specificity towards Microorganisms (e.g., Mollicutes, Gram-Positive and Gram-Negative Bacteria)

This compound exhibits differential targeting specificity towards various microorganisms. DRT-B1, a well-studied variant, has been found to be particularly active against mollicutes and Gram-positive bacteria. researchgate.netuniprot.org While it also shows activity against Gram-negative bacteria, this activity is generally lower compared to its effect on mollicutes and Gram-positive species. researchgate.netuniprot.orguniprot.org This differential activity suggests that variations in bacterial membrane composition and structure may influence the efficacy of this compound.

Data on this compound Activity Against Microorganisms

Microorganism TypeActivity Level (DRT-B1)
MollicutesParticularly active
Gram-positive bacteriaParticularly active
Gram-negative bacteriaLower activity

Absence of Membrane Solubilization as a Primary Killing Mechanism

Importantly, the cell killing mechanism of this compound is likely involved with the alteration of membrane permeability rather than membrane solubilization. researchgate.netnih.gov Observation of bacterial cells after exposure to this compound is consistent with a mechanism based on permeability changes, such as channel formation, rather than the complete disintegration or solubilization of the membrane bilayer. researchgate.netnih.govresearchgate.net Membrane solubilization typically involves the disruption of the lipid bilayer by agents like detergents, leading to the formation of micelles containing membrane components. this compound's action appears to be distinct from this process.

Ecological and Evolutionary Biology

Amphibian skin secretions are a rich source of antimicrobial peptides, including this compound, which play a crucial role in the innate immune defense of these animals against a diverse array of microorganisms in their environment. oup.comuc.ptbridgew.edu The production of these peptides is a key adaptation for amphibians, enabling them to inhabit diverse ecological niches while being exposed to various pathogens. oup.comresearchgate.netsi.edu

The dermaseptin family, to which this compound belongs, is characterized by rapidly evolving C-terminal domains that give rise to structurally and functionally diverse peptides. nih.govoup.com This diversification of antimicrobial peptide loci is thought to be part of an evolutionary strategy that allows frog species to adapt to changes in microbial predators, particularly in response to shifts in ecological niches. oup.com Studies on the molecular evolution of amphibian antimicrobial peptides suggest that diversifying selection has operated within the mature peptide domain of some loci, leading to variations in size, charge, conformation, and bactericidal activity among peptides from different species. oup.com This evolutionary dynamic contributes to the broad-spectrum defense provided by amphibian skin peptides. uc.pt

Phylogenetic Analysis within Amphibian Antimicrobial Peptide Families

Amphibian antimicrobial peptides are highly diverse and can be grouped into numerous families based on structural and physicochemical properties. nsf.govmdpi.comnih.gov Phylogenetic analysis is a key tool for understanding the evolutionary relationships between these peptides and their families. Studies have shown that while AMPs are phylogenetically related, their diversification is not always directly associated with speciation processes. mdpi.com The remarkable similarity of preproregions of AMP precursors across distantly related frogs suggests a common ancestral gene before the divergence of major amphibian families like Hylidae and Ranidae in the Mesozoic era. imrpress.com Phylogenetic analyses of AMP genes, often based on the sequences of the acidic propiece and mature peptide regions, help illustrate the evolutionary history within specific families. researchgate.net For instance, phylogenetic trees of amphibian cathelicidin (B612621) precursors have been constructed to show relationships among these peptides from different species. nih.gov

Roles of Diversifying Selection in Peptide Evolution

Diversifying (positive) selection is considered a significant driving force in the evolution of amphibian antimicrobial peptides. mdpi.comresearchgate.netoup.com This selective pressure favors amino acid changes that lead to increased peptide diversity, which can enhance the host's ability to combat a wide range of rapidly evolving pathogens. oup.comoup.com Studies comparing the rates of nonsynonymous and synonymous substitutions in AMP transcript sequences suggest that diversifying selection operates on these loci, particularly within the mature peptide domain. oup.comoup.com Evidence suggests that diversifying selection has acted on the mature domain of AMPs in both hylid and ranid frogs, and potentially on the propiece domain in hylids. researchgate.netoup.comoup.com This process contributes to the high levels of polymorphism observed in amphibian AMPs. oup.comnih.gov

Coordinated Evolution of Propiece and Mature Peptide Domains

The evolution of the propiece and mature peptide domains in amphibian antimicrobial peptide precursors appears to be coordinated in some amphibian lineages. researchgate.netoup.comnih.gov This coordinated evolution can be revealed by a negative relationship between the net charges of the propiece and mature peptides. oup.com Such a negative correlation has been observed among antimicrobial peptides from hylid frogs, where the acidic propiece and cationic mature domains show coordinated and compensatory amino acid replacements. researchgate.netoup.comnih.gov This pattern is similar to what has been observed in mammalian defensin (B1577277) genes. researchgate.netoup.comnih.gov However, this coordinated evolution has not been consistently observed in all amphibian families, such as the ranids, suggesting different evolutionary dynamics in these groups. researchgate.netoup.comnih.gov Research indicates a significant negative correlation between the net charges and numbers of amino acid residues in the propiece and mature peptide segments, supporting the Net Charge Balance Hypothesis. mdpi.com

Table 1: Net Charge Ranges of Propiece and Mature Peptide Domains in Hylid and Ranid AMPs oup.com

Amphibian FamilyPropiece Net Charge RangeMature Peptide Net Charge Range
Hylidae-11 to -4-2 to +6
Ranidae-9 to -4+1 to +5

Ecological Significance in Amphibian Host Defense Strategies

Amphibian antimicrobial peptides are a crucial component of the innate immune system, providing a chemical defense barrier on the skin against microbial communities in their humid or aquatic environments. mdpi.comnsf.govmdpi.com Unlike higher vertebrates with thick keratin (B1170402) layers, amphibians have permeable skin, making this chemical defense particularly important. mdpi.com The diverse repertoire of AMPs in amphibian skin secretions, with varying sizes, charges, and spectra of action, allows them to protect themselves from a wide range of potential pathogens. mdpi.comnih.govoup.com While it is generally assumed that these peptides play a significant role in defending against pathogenic microorganisms, their precise contribution to host defense in the wild is still being investigated. nih.gov Some studies suggest that cutaneous symbiotic bacteria may provide a major defense system, with AMPs playing a supplementary role. nih.gov The production of these peptides is restricted to certain families and genera, and there is no obvious correlation between peptide synthesis and habitat, making their ecological significance a complex area of study. nih.gov

Genomic and Molecular Evolution of Amphibian Antimicrobial Peptide Genes

The diversity of amphibian AMPs is thought to have arisen through mechanisms including repeated gene duplications of an ancestral gene and subsequent mutations, particularly in the mature peptide domain. nsf.govresearchgate.net The genes encoding these peptides often show remarkable similarity in the signal peptide region, the acidic propiece, and the untranslated regions of the mRNA, despite the high diversity in the mature peptide sequences. nsf.gov Gene duplication events followed by divergence of loci have been observed within amphibian families like Hylidae and Ranidae. researchgate.netoup.com Proposed mechanisms for AMP molecular evolution include positive selection, hypermutation, domain swapping, and gene conversion. mdpi.comresearchgate.net The contrast between the conserved preproregion and the hyperdivergent mature peptides is a notable feature of these genes. imrpress.com Studies analyzing amphibian genomes and transcriptomes have identified large numbers of candidate AMPs grouped into various families, highlighting the extensive molecular evolution of these defense genes. mdpi.comnih.gov

Advanced Analytical and Characterization Techniques

The characterization of amphibian skin peptides, including this compound, relies heavily on advanced analytical techniques. nih.govresearchgate.net These techniques are essential for identifying novel peptides, determining their primary structures, and assessing their purity. mdpi.commdpi.comresearchgate.net

Mass Spectrometry for Peptide Identification and Purity Assessment (e.g., LC/MS, MS/MS Fragmentation)

Mass spectrometry (MS) is a powerful tool widely used in the study of amphibian skin peptides. nih.govmdpi.comresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (MS/MS) fragmentation are routinely employed for peptide identification and characterization. mdpi.commdpi.comresearchgate.net LC/MS allows for the separation of complex mixtures of peptides in skin secretions before their mass analysis. researchgate.netmdpi.comacs.org MS/MS fragmentation provides data that can be used for de novo sequencing of peptides, determining their amino acid sequences. mdpi.comnih.govmdpi.comresearchgate.net This involves analyzing the fragment ions produced when a peptide is broken into smaller pieces in the mass spectrometer. nih.govacs.org Mass spectrometry can also be used to determine the molecular mass of peptides, confirm proposed amino acid sequences, and assess peptide purity. researchgate.netresearchgate.net In situ MALDI imaging MS can reveal how peptides are stored and processed in the skin tissue. nih.govacs.org

Table 2: Examples of Mass Spectrometry Techniques Used in Amphibian Peptide Analysis

TechniqueApplication
LC/MSSeparation of peptide mixtures, initial mass analysis. researchgate.netmdpi.comacs.org
MS/MS FragmentationPeptide sequencing (de novo), structural characterization. mdpi.comnih.govmdpi.comresearchgate.net
MALDI-TOF Mass SpectrometryDetermination of molecular mass, sequence confirmation. researchgate.net
In situ MALDI Imaging MSLocalization and processing of peptides in tissues. nih.govacs.org

Mass spectrometry is considered the most efficient first step in studying amphibian peptides, providing reliable primary structures. researchgate.net The analysis of fragmentation patterns allows for the determination of amino acid sequences. nih.govacs.org

Spectroscopic Methods for Secondary Structure Analysis (e.g., Circular Dichroism (CD) Spectroscopy)

Spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, are valuable tools for analyzing the secondary structure of peptides like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample, providing insights into the conformational arrangement of amino acids. biorxiv.org This technique is widely used to determine the presence and proportion of secondary structure elements such as alpha-helices, beta-sheets, and turns in proteins and peptides. biorxiv.orgijsra.net

Research utilizing CD spectroscopy has indicated that this compound assumes an amphipathic alpha-helical conformation. researchgate.netresearchgate.netnih.gov This structural arrangement is observed in low polarity media, which are designed to mimic the lipophilicity of the membranes of target microorganisms. researchgate.netresearchgate.netnih.gov The adoption of this specific conformation in such environments is crucial for the peptide's interaction with bacterial membranes. Secondary structure predictions have also supported these findings from CD spectroscopy. researchgate.netresearchgate.netnih.gov

Nucleic Acid-Based Approaches (e.g., cDNA Cloning, PCR, Sequencing, RACE)

Nucleic acid-based approaches are fundamental for understanding the genetic information encoding peptides like this compound and studying their expression. Techniques such as cDNA cloning, Polymerase Chain Reaction (PCR), sequencing, and Rapid Amplification of cDNA Ends (RACE) are employed for this purpose. researchgate.netresearchgate.netnih.govwikipedia.orgthermofisher.commclab.comthermofisher.comtakarabio.com

cDNA analysis, coupled with mass spectral analysis and sequencing of the purified peptide, has been instrumental in determining the primary structure of this compound. researchgate.netresearchgate.netnih.gov The determined sequence is SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ. researchgate.netresearchgate.netnih.gov

PCR analysis, combined with cDNA cloning and sequencing, has revealed the expression profile of this compound. researchgate.netresearchgate.netnih.gov Studies have shown that this compound is expressed in the skin, intestine, and brain of Phyllomedusa bicolor. researchgate.netresearchgate.netnih.gov Analysis of the preprothis compound precursor, the form before processing into the mature peptide, has shown it displays characteristic features of the preprodermaseptin family, a group of peptide precursors found in Phyllomedusa species. researchgate.netresearchgate.net While preprothis compound from the brain and intestine share the same sequence as the skin preproform, minor differences involving two amino-acid substitutions have been observed in the preproregion of the brain precursor. researchgate.netresearchgate.net

RACE is a molecular biology technique used to obtain the full-length sequence of an RNA transcript. wikipedia.orgthermofisher.comthermofisher.com It involves generating a cDNA copy of the RNA of interest via reverse transcription, followed by PCR amplification of the cDNA ends. wikipedia.orgthermofisher.comthermofisher.com This technique can provide sequences from a known internal region to either the 5' or 3' end of the RNA. wikipedia.orgthermofisher.comthermofisher.com RACE procedures can be used to amplify and clone rare mRNAs and can also be applied to existing cDNA libraries. thermofisher.commclab.comthermofisher.com Products from 3' and 5' RACE can be combined to yield full-length cDNAs. thermofisher.comthermofisher.comtakarabio.com cDNA sequencing, sometimes in combination with mass spectrometry, can identify post-translational modifications in addition to deciphering amino acid sequences. researchgate.net

Microscopic Techniques for Visualizing Cellular Interactions (e.g., Reflected Light Fluorescence Microscopy with DNA-Staining)

Microscopic techniques are essential for visualizing the interactions of peptides with target cells and understanding their biological mechanisms. Reflected light fluorescence microscopy, particularly when combined with DNA-staining, has been employed to observe the effects of this compound on bacterial cells. researchgate.netresearchgate.netnih.gov

DNA staining uses fluorescent dyes that bind to DNA, making the nucleus or nucleoids visible under a fluorescence microscope. bosterbio.cominstras.com DAPI (4',6-Diamidino-2-Phenylindole) is a common fluorescent dye that binds to double-stranded DNA, preferentially in A-T-rich regions, and emits blue fluorescence when excited by UV light. bosterbio.com Staining with dyes like DAPI allows for the visualization of bacterial chromosomes or genetic material within cells. bosterbio.cominstras.com

Cyanobacterial Dermatoxins: Environmental and Mechanistic Research

Taxonomic Diversity and Environmental Distribution of Producer Species

Dermatoxin production is not a universal trait among cyanobacteria but is concentrated within specific genera that inhabit various aquatic ecosystems. Understanding the taxonomic breadth and environmental prevalence of these producer species is crucial for assessing potential exposure risks.

Identification of Cyanobacterial Genera Synthesizing Dermatoxins

Several filamentous cyanobacterial genera are recognized as producers of dermatotoxins. Prominent among these are species belonging to the genera Lyngbya, Oscillatoria, and Schizothrix. odu.edutandfonline.comca.govitrcweb.orgmdpi.comresearchgate.netajol.info Planktothrix is also listed among cyanobacteria genera with toxin-producing potential, including dermatotoxins, although they are also well-known producers of other toxin classes like microcystins. usgs.govd-nb.infonalms.org

Specific dermatoxins associated with these genera include lyngbyatoxins, aplysiatoxins, and debromoaplysiatoxin (B1238331). researchgate.netodu.edutandfonline.comca.govmdpi.comresearchgate.netajol.infonalms.orgtermedia.plnih.govwikipedia.org Lyngbya majuscula (now often classified as Moorea producens) is a notable producer of lyngbyatoxin A, aplysiatoxin, and debromoaplysiatoxin. researchgate.netresearchgate.netajol.infotermedia.plnih.govwikipedia.orgwikipedia.orgnih.govnih.gov Schizothrix calcicola and Oscillatoria nigroviridis have also been reported to produce debromoaplysiatoxin and other toxic compounds. researchgate.netajol.info

Below is a table summarizing key this compound-producing genera and associated toxins:

Cyanobacterial GenusAssociated Dermatoxins
LyngbyaLyngbyatoxins, Aplysiatoxins, Debromoaplysiatoxin researchgate.netodu.edutandfonline.comca.govmdpi.comresearchgate.netajol.infonalms.orgtermedia.pl
OscillatoriaLyngbyatoxins, Aplysiatoxins, Debromoaplysiatoxin, Oscillatoxins researchgate.netodu.edutandfonline.comca.govitrcweb.orgmdpi.comresearchgate.netajol.infonalms.orgmetabolomicsworkbench.orgresearchgate.netuni.luuni.lu
SchizothrixLyngbyatoxins, Aplysiatoxins, Debromoaplysiatoxin researchgate.netodu.edutandfonline.comca.govmdpi.comresearchgate.netajol.infonih.gov
PlanktothrixAplysiatoxins, Debromoaplysiatoxin researchgate.netusgs.govnalms.org

Occurrence in Aquatic Ecosystems

This compound-producing cyanobacteria are prevalent in both freshwater and marine environments. researchgate.netodu.edutandfonline.comca.govresearchgate.netajol.infonih.govresearchgate.netwho.int Benthic marine cyanobacteria, in particular, are frequently identified as producers of aplysiatoxins and lyngbyatoxins, often forming mats in coastal systems. odu.edutandfonline.comca.govresearchgate.netajol.info Freshwater environments also host this compound producers, with genera like Lyngbya and Oscillatoria found in lakes, ponds, rivers, and streams globally. researchgate.netca.govitrcweb.orgtermedia.plresearchgate.netwho.int The increasing occurrence of toxic freshwater cyanobacteria blooms in marine or brackish waters, coupled with elevated cyanotoxin concentrations in marine life, highlights an emerging threat. nih.gov

Biosynthetic Pathways and Genetic Underpinnings

The synthesis of cyanobacterial dermatoxins involves complex biochemical processes encoded by specific genetic machinery.

Enzymatic Machinery Involved in this compound Synthesis

The precise enzymatic machinery involved in the biosynthesis of all cyanobacterial dermatoxins is still an area of active research, with some pathways and genes yet to be fully elucidated. ca.gov However, the synthesis of many complex cyanobacterial secondary metabolites, including some toxins, often involves large multi-domain enzymes such as Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). While these are mentioned in the context of other cyanotoxins like cylindrospermopsin (B110882) mdpi.com, their specific roles in the biosynthesis of all dermatoxins require further detailed investigation.

Genetic Loci Associated with Cyanotoxin Production

The genes responsible for cyanotoxin production, including those for dermatoxins, are typically clustered together in the cyanobacterial genome. juniperpublishers.comjuniperpublishers.com These gene clusters encode the toxin synthetase enzymes necessary for the biosynthesis of the toxins. juniperpublishers.comjuniperpublishers.com The presence of these toxin synthetase genes is a key genetic factor determining a strain's potential for toxin production. juniperpublishers.comjuniperpublishers.com

Interestingly, the genetic loci associated with the production of a specific toxin can vary between different cyanobacterial genera, even if they produce the same toxin. juniperpublishers.com This genetic diversity can manifest in differences in gene composition, operon loci, transcription directions, and sequences. juniperpublishers.com Horizontal Gene Transfer (HGT) has been proposed as a potential mechanism explaining the presence of similar toxin synthetase genes in diverse genera, suggesting an ancient transfer and subsequent divergent evolution of these gene clusters. juniperpublishers.comjuniperpublishers.com

Molecular Mechanisms of Biological Activity

Cyanobacterial dermatoxins exert their biological effects through specific interactions at the molecular level, leading to cellular responses that manifest as toxicity.

A primary molecular target for several key cyanobacterial dermatoxins, including lyngbyatoxins, aplysiatoxins, and debromoaplysiatoxin, is protein kinase C (PKC). ca.govmdpi.comresearchgate.netajol.infonih.govwikipedia.orgnih.gov These compounds are potent activators of various PKC isozymes. nih.govwikipedia.orgnih.gov The activation of PKC by these dermatotoxins disrupts normal cellular signaling pathways regulated by this enzyme. nih.gov

The activation of PKC is linked to the inflammatory responses observed upon exposure to these toxins. mdpi.comresearchgate.netajol.infonih.gov Furthermore, this mechanism is also associated with their activity as tumor promoters. ca.govresearchgate.netajol.infonih.govwikipedia.orgnih.gov The binding of lyngbyatoxin A and related compounds to the cysteine-rich C1 domains of PKC isozymes is specifically implicated in their activation of the enzyme. nih.gov

While PKC activation is a well-established mechanism for several dermatotoxins, research into the molecular mechanisms of other dermatoxins, such as the oscillatoxins, continues to reveal diverse potential targets and activities, including cytotoxicity and interactions with pathways relevant to conditions like cancer. researchgate.net

Cellular Targets and Signaling Pathway Modulation (e.g., Protein Kinase C Activation by Lyngbyatoxin A)

Cyanobacterial dermatoxins, such as Lyngbyatoxin A and Aplysiatoxin, are potent activators of protein kinase C (PKC). nih.govnih.govmdpi.commdpi.com PKC is a family of enzymes involved in various cellular signaling pathways, playing crucial roles in cell proliferation, differentiation, and immune responses. wikipedia.org Lyngbyatoxin A and related compounds bind to the cysteine-rich C1 domains (C1A and C1B) of PKC isozymes, leading to their activation. nih.govmdpi.commdpi.com This activation can trigger a cascade of downstream events within the cell. wikipedia.org Studies have shown that Lyngbyatoxin A can induce the rapid translocation of PKC from the cytosol to the cell membrane, followed by a sustained decrease in both cytosolic and membrane-bound PKC activity, a process known as downregulation. nih.gov The C12 configuration of the indolactam moiety in Lyngbyatoxin A is considered important for its binding affinity to the PKCδ-C1B peptide. mdpi.com Aplysiatoxin and debromoaplysiatoxin also function as PKC activators, similar to Lyngbyatoxin A. nih.govmdpi.com

Membrane-Associated Events and Cellular Responses

The activation of protein kinase C by dermatoxins like Lyngbyatoxin A and Aplysiatoxin is closely linked to membrane-associated events. PKC enzymes are translocated to the plasma membrane upon activation, often mediated by receptor for activated protein kinase C (RACK) proteins. wikipedia.org This translocation provides the enzyme access to its substrates and is a critical step in its activation mechanism. wikipedia.org The binding of dermatoxins to the C1 domains of PKC, which are involved in membrane targeting, facilitates this process. The subsequent cellular responses can include inflammatory reactions and other effects depending on the specific cell type and the duration and concentration of toxin exposure. While the precise cascade of events triggered by cyanobacterial cells' recognition of predators and the signaling mechanisms within cyanobacterial populations are not fully understood, the interaction of their secondary metabolites, including dermatoxins, with cellular membranes and signaling pathways of other organisms is a key aspect of their biological activity. annualreviews.orgresearchgate.net

Ecological Roles and Interactions

Cyanobacterial dermatoxins play significant roles in the ecological interactions of the producing organisms within aquatic environments. These secondary metabolites can influence the community structure and dynamics of lakes and other water bodies. nih.gov

Role in Inter-Species Competition and Allelopathy

Cyanobacterial dermatoxins can act as allelochemicals, compounds released by an organism that affect the growth, survival, or reproduction of other organisms. nih.govneptjournal.comnih.govannualreviews.org This allelopathic activity can provide a competitive advantage to toxin-producing cyanobacteria, allowing them to outcompete other phytoplankton species and contribute to the formation and dominance of cyanobacterial blooms. nih.govannualreviews.org While the allelopathic role of some cyanotoxins like microcystins has been suggested, studies indicate that other secondary metabolites may also be involved in these interspecies interactions. nih.gov

Defense Mechanisms Against Predators and Grazers

The production of dermatoxins, along with other cyanotoxins, is considered a defense mechanism employed by cyanobacteria against potential predators and grazers, particularly aquatic invertebrates and their larvae, as well as fish. nih.govnih.govneptjournal.com These toxins can deter grazing or be toxic to organisms that attempt to consume the cyanobacteria. Lyngbyatoxin A, for instance, has been shown to be toxic to fish and various potential grazer species. neptjournal.com The presence of these irritant and vesicant compounds can make the cyanobacteria unpalatable or harmful to organisms that prey upon them. nih.govnih.gov

Analytical Methodologies for Detection and Characterization

The detection and characterization of cyanobacterial dermatoxins are crucial for monitoring water quality and assessing potential ecological and health risks. A variety of analytical techniques are employed for this purpose.

Chromatographic and Spectrometric Techniques for Isolation and Identification

Chromatographic and spectrometric techniques are widely used for the isolation, identification, and quantification of cyanobacterial dermatoxins from environmental samples and biological matrices. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying cyanotoxins. mdpi.comresearchgate.netresearchgate.net Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity, allowing for the identification and quantification of various cyanotoxin congeners. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comepa.gov Ultra-HPLC (UHPLC) coupled with tandem MS is also utilized for its high efficiency and sensitivity. mdpi.com

Other spectrometric techniques, such as high-resolution mass spectrometry (HRMS), are used, often in conjunction with LC, for dereplication and analysis, sometimes combined with bioinformatics approaches like molecular networking. mdpi.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy is valuable for the structural determination of isolated compounds. mdpi.com While chromatographic methods are highly sensitive and precise, they can be affected by interfering substances in samples and require the availability of reference standards for quantification and identification of known toxins. researchgate.netnih.gov

Here is a table summarizing some of the analytical techniques used:

TechniqueApplicationNotes
HPLCSeparation and quantificationCommonly used, can be coupled with various detectors (e.g., UV absorbance). mdpi.comresearchgate.netresearchgate.net
LC-MS / LC-MS/MSIdentification and quantificationProvides higher sensitivity and specificity; preferred for complex samples. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comepa.gov
UHPLC-MS/MSHigh-efficiency detection and quantificationOffers improved speed and sensitivity. mdpi.com
HRMS (often with LC)Dereplication and analysisUsed for identifying known and potentially new compounds, often with molecular networking. mdpi.comresearchgate.net
NMR SpectroscopyStructural determinationEssential for elucidating the chemical structure of isolated toxins. mdpi.com
ELISA (Enzyme-Linked Immunosorbent Assay)Rapid screening and semi-quantitative analysisSuitable for large-scale screening; can be configured for qualitative or semi-quantitative results. researchgate.netnih.govepa.gov
Bioassays (e.g., cell-based assays)Assessment of biological activityCan be used to evaluate toxic effects. mdpi.comnih.gov

Quantitative Analysis Methods for Environmental Monitoring

Quantitative analysis methods are essential for determining the actual concentrations of dermatoxins present in environmental samples, which is critical for assessing risk and informing management decisions. epa.gov A variety of chemical analysis techniques are employed for the detection and quantification of cyanobacterial dermatoxins like lyngbyatoxin A, aplysiatoxin, and debromoaplysiatoxin in water and other matrices. europa.euresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely recognized as powerful and sensitive methods for the identification and quantification of cyanotoxins, including dermatotoxins. mdpi.comresearchgate.netmdpi.comnih.govmdpi.commdpi.comusgs.gov These techniques offer high specificity and sensitivity, allowing for the detection of trace amounts of toxins and the differentiation of various toxin analogues. mdpi.commdpi.commdpi.com LC-HRMS/MS (Liquid Chromatography-High Resolution Mass Spectrometry) combined with bioinformatics analysis, such as molecular networking, has been shown to be effective for discovering and identifying dermatoxins and their related compounds in environmental samples. mdpi.comresearchgate.netmdpi.comnih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) are also commonly used for the detection and quantification of cyanotoxins. mdpi.comepa.govmdpi.comcwejournal.orgresearchgate.netepa.gov ELISA kits can provide rapid results and are often used for initial screening or for quantifying total toxin levels. mdpi.comepa.govmdpi.comepa.gov However, a limitation of ELISA is that it may not be specific for individual toxin congeners and cross-reactivity with similar compounds can occur. mdpi.comepa.govcwejournal.orgepa.gov More quantitative ELISA test kits are available for certain cyanotoxins, including those based on the ADDA structure present in some microcystins and nodularins, but their specificity for dermatoxins may vary. epa.govmdpi.com

Other quantitative methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as UV or fluorescence detection. europa.eumdpi.comcwejournal.org While HPLC-UV was an early screening method for some cyanotoxins, LC-MS-based methods are generally preferred for their higher sensitivity and specificity, particularly for complex environmental matrices. europa.eumdpi.comcwejournal.org

Quantitative analysis methods are crucial for monitoring the concentration of dermatoxins in environmental samples over time, assessing the effectiveness of management strategies, and understanding the factors influencing toxin production and degradation. mdpi.comauburn.edu Data from these analyses, often presented in tables, provide valuable insights into the occurrence and levels of dermatoxins in affected areas.

Here is an example of how data might be presented from a study using LC-MS/MS to quantify a this compound in environmental samples:

Sample LocationSample TypeThis compound (e.g., Lyngbyatoxin A) Concentration (µg/L)Detection Method
Coastal Area 1Seawater0.55LC-MS/MS
Coastal Area 2Cyanobacterial Mat6.31 µg/g wet weight researchgate.netLC-MS researchgate.net
Freshwater Lake AWaterNot Detected (< 0.010) usgs.govLC/MS/MS usgs.gov
Freshwater Lake BWaterNot Detected usgs.govLC/MS/MS usgs.gov

The choice of quantitative method depends on factors such as the specific this compound of interest, the required sensitivity, the sample matrix, and available resources. mdpi.comresearchgate.net An integrated approach combining molecular methods for early detection and potential toxicity assessment with quantitative chemical analysis for confirmed toxin presence and concentration provides a robust framework for monitoring cyanobacterial dermatoxins in the environment. europa.eunih.gov

Bacterial Dermatoxins: Cellular Interactions and Genetic Aspects

Identification of Toxin-Producing Bacterial Strains

Numerous bacterial strains residing within or colonizing the skin microbiome are capable of producing toxins that affect the skin. Among the most well-studied is Staphylococcus aureus, a bacterium frequently found on human skin and a significant contributor to various skin infections and inflammatory conditions. nih.govresearchgate.netnih.gov Other staphylococcal species, such as Staphylococcus epidermidis and Staphylococcus hominis, are also part of the skin microbiome and can produce molecules with antimicrobial or other biological activities that influence the skin environment, although their role as producers of potent dermatoxins akin to those from S. aureus is less characterized in the provided literature. nih.govresearchgate.netscirp.org Beyond the staphylococci, other bacterial groups, including certain cyanobacteria, are known to produce dermatoxins. frontiersin.org However, the focus in the context of skin infections and the skin microbiome often centers on bacteria like S. aureus.

Prevalence in Specific Microbial Communities (e.g., Staphylococcus aureus in Skin Microbiome)

Staphylococcus aureus is a common inhabitant of the human skin and nasal passages, but its prevalence is notably higher in individuals with certain skin conditions, particularly atopic dermatitis (AD). researchgate.netnih.gov Studies indicate that S. aureus colonization rates are significantly elevated on both lesional and non-lesional skin of AD patients compared to healthy individuals. researchgate.net The prevalence of S. aureus in AD patients can vary with age and disease severity. For instance, in pediatric AD patients, nasal colonization rates range from 46.4% to 82.2%, while skin colonization rates on acute lesions can be as high as 80% in children and 87.5% in adults. This increased bacterial burden is often associated with greater disease severity and contributes to the dysbiosis observed in the skin microbiome of individuals with AD. nih.gov

The following table summarizes some findings on S. aureus prevalence in different skin contexts:

Population GroupSkin SiteS. aureus PrevalenceSource
Healthy individualsNasal passages20-30%
AD patients (pediatric)Nasal colonization46.4-82.2%
AD patients (children)Acute lesional skin80%
AD patients (adults)Acute lesional skin87.5%
AD patientsLesional skin70-90%
AD patientsNon-lesional skinHigher rates than healthy

Cellular Mechanisms of Biological Activity

Bacterial dermatoxins exert their effects by interacting with host cells at the molecular level, disrupting cellular functions and modulating host responses. These mechanisms often involve the induction of host cell signaling pathways and direct interactions with components of the host immune system. nih.govresearchgate.netnih.govsemanticscholar.org

Induction of Host Cell Signaling Pathways

Bacterial toxins can manipulate host cell signaling pathways to facilitate infection and evade host defenses. nih.govresearchgate.netnih.govsemanticscholar.org Interactions between pathogenic bacteria and host cells, such as epithelial cells, can trigger upstream signaling receptors and integrins on the cell surface. nih.gov This initiates a cascade of events involving intracellular kinases and transcription factors, ultimately leading to altered gene expression, including the upregulation of pro-inflammatory cytokines. nih.gov Some bacterial toxins, particularly pore-forming toxins (PFTs), can directly disrupt the plasma membrane, leading to uncontrolled ion exchange and perturbation of cellular homeostasis, which in turn can activate various cellular responses aimed at membrane repair or cell death. wikipedia.orgopenmicrobiologyjournal.com Certain toxins can also induce DNA damage responses, activating complex signaling pathways within the host cell. researchgate.net Bacteria can also utilize their own signaling mechanisms, such as quorum sensing mediated by autoinducers, to regulate toxin production and biofilm formation, further influencing their interaction with host cells and the immune system. rcsb.org

Interactions with Host Immune Components at a Molecular Level

Bacterial dermatoxins and other bacterial components interact with the host immune system at a molecular level. Bacterial molecules, including toxins, can act as pathogen-associated molecular patterns (PAMPs) that are recognized by host pattern recognition receptors (PRRs) on immune and epithelial cells. uni-freiburg.deplos.org This recognition is a key step in initiating innate immune responses. uni-freiburg.de Pathogenic bacteria have evolved strategies to evade host immune surveillance, including the manipulation of host signaling pathways and the production of molecules that inhibit immune responses. nih.govcmdm.tw For example, some bacteria can recruit immune cells or interfere with the function of phagocytes. nih.govcmdm.tw Staphylococcus aureus toxins, such as superantigens, are known to interact with immune cells, contributing to inflammation and immune dysregulation observed in conditions like atopic dermatitis. nih.gov Inflammasomes, multi-protein platforms in the host cell cytosol, are also involved in sensing bacterial infections and can be activated by bacterial components, leading to inflammatory responses. cmdm.tw The complex interplay between bacterial toxins and host immune components at the molecular level dictates the outcome of the host-pathogen interaction. nih.gov

Genetic Basis of Dermatoxin Production

The production of bacterial dermatoxins is encoded by specific genes located within the bacterial genome. These genes can be found on the bacterial chromosome or on mobile genetic elements such as plasmids or pathogenicity islands. openmicrobiologyjournal.comwikipedia.orgrcsb.org

Gene Loci Encoding Bacterial Dermatoxins

The genetic information for bacterial dermatoxins resides at specific gene loci. In Staphylococcus aureus, genes encoding various virulence factors, including dermatoxins like exfoliative toxins and superantigens, have been identified. For example, the gene encoding toxic shock syndrome toxin-1 (TSST-1) is located within a mobile genetic element known as Staphylococcus aureus pathogenicity island 1 (SaPI1). wikipedia.org The genes for exfoliative toxin A (eta) and exfoliative toxin B (etb) are also found in S. aureus, with eta being chromosomally mediated and etb often located on a plasmid. openmicrobiologyjournal.com Other virulence factors contributing to S. aureus pathogenesis on the skin, such as MSCRAMM genes involved in adhesion and the icaABCD operon responsible for biofilm formation, are also located at specific gene loci. rcsb.org Understanding the genetic basis of toxin production, including the location and regulation of these genes, is essential for comprehending bacterial virulence and developing strategies to counteract their effects.

Compound Names and PubChem CIDs

Regulatory Elements Governing Toxin Expression

The production of bacterial dermatoxins is tightly controlled by intricate regulatory networks within the bacterial cell. These systems allow bacteria to sense environmental cues and host signals, coordinating toxin expression with different stages of infection and host niche adaptation. Key regulatory elements include two-component systems, global transcriptional regulators, and small regulatory RNAs.

In Staphylococcus aureus, a major producer of dermatologically relevant toxins, the accessory gene regulator (Agr) system is a prominent global regulator. The Agr quorum-sensing system responds to bacterial cell density and positively regulates the expression of numerous extracellular virulence factors, including hemolysins (such as alpha-, beta-, gamma-, and delta-hemolysin), toxic shock syndrome toxin 1 (TSST-1), and exfoliative toxins (ExhA and ExhB). bindingdb.orgresearchgate.netuniprot.org The Agr system operates through two transcripts, RNAII and RNAIII. RNAII encodes the components of the quorum-sensing machinery, while RNAIII is the primary effector molecule that directly or indirectly regulates the expression of many Agr-dependent target genes, including the gene encoding delta-hemolysin, which is located within the RNAIII transcript itself. uniprot.orgnih.gov

Another important regulator in S. aureus is the Staphylococcal accessory regulator A (SarA). SarA can influence toxin expression through direct binding to promoter regions of target genes or indirectly by affecting other regulatory systems like Agr. bindingdb.orgresearchgate.net The SarA protein family plays a role in balancing the expression of surface proteins and secreted factors, contributing to the temporal expression patterns observed during infection. bindingdb.org

Phenol-soluble modulins (PSMs), which include delta-hemolysin, not only function as toxins but also possess gene regulatory activities. Specific PSMs in S. aureus can induce the expression of their own transport systems by interacting with and interfering with the activity of repressor proteins, such as the GntR-type repressor PmtR. pharmakb.comuniprot.org This autoregulatory mechanism ensures that the machinery required for toxin export is produced when the toxins themselves are being synthesized. pharmakb.comuniprot.org

Small regulatory RNAs (sRNAs), beyond RNAIII, also contribute to the complex regulatory landscape of toxin production in S. aureus. These sRNAs can act at transcriptional and post-transcriptional levels, integrating various environmental signals and fine-tuning virulence gene expression. nih.govclinisciences.com

In Streptococcus pyogenes, another significant bacterial skin pathogen, virulence gene expression is controlled by a network of two-component regulatory systems and transcriptional regulators. referencecitationanalysis.com The CovR/S (also known as CsrR/S) two-component system is a master regulator that represses the expression of several virulence factors, including the dermatotoxins streptolysin S (SLS) and streptococcal pyrogenic exotoxin B (SpeB). Mutations in the csrRS locus lead to the derepression of these toxins, contributing to increased virulence. core.ac.uk

Environmental factors also influence toxin expression in S. pyogenes. For instance, under low-glucose conditions characteristic of the skin surface, S. pyogenes can utilize arginine through the arginine deaminase (ADI) pathway. Activation of this metabolic pathway leads to widespread changes in gene expression, including the upregulation of virulence genes responsible for producing bacterial toxins.

Toxin-antitoxin (TA) systems, widely distributed in bacterial genomes, also play a role in regulating gene expression, including that of virulence factors. Some TA toxins function as endoribonucleases that selectively degrade RNA molecules, thereby altering gene expression patterns and potentially influencing toxin production or the bacterial physiological state during infection. nih.gov

The coordinated regulation of this compound expression is crucial for bacterial adaptation and survival within the host. The interplay between different regulatory systems allows bacteria to respond dynamically to the changing host environment, ensuring that toxins are produced at the appropriate time and location to facilitate infection and evade host defenses.

Role in Microbial Ecology and Host-Microbe Dynamics

Bacterial dermatoxins are key determinants in the complex ecological interactions between bacteria and their hosts, particularly on the skin. They contribute significantly to the dynamic balance, or imbalance, that characterizes host-microbe relationships, ranging from commensalism to overt pathogenesis.

Dermatoxins can directly interact with host cells, disrupting cellular functions, triggering inflammatory responses, or causing cell lysis. For example, pore-forming toxins like S. aureus hemolysins and PVL can create pores in host cell membranes, leading to cell death and tissue damage. researchgate.netwikipedia.orgscirp.org Exfoliative toxins produced by S. aureus target proteins involved in cell-cell adhesion in the epidermis, causing the characteristic peeling observed in staphylococcal scalded skin syndrome. taylorandfrancis.com These direct cellular interactions alter the host tissue environment, which can favor bacterial growth and spread.

Beyond direct cellular damage, dermatotoxins can modulate the host immune system. Some toxins act as superantigens, triggering a massive, non-specific activation of T cells and the release of large amounts of cytokines, contributing to inflammatory responses and potentially systemic toxic effects, as seen with S. aureus TSST-1 and certain streptococcal pyrogenic exotoxins. nih.govimrpress.com Other toxins, like PVL and gamma-hemolysin, specifically target and lyse immune cells such as neutrophils, monocytes, and macrophages, impairing the host's ability to clear the infection. wikipedia.orgscirp.orgyoutube.com By subverting host immune defenses, dermatotoxins facilitate bacterial survival and proliferation within host tissues.

The production of dermatotoxins can also influence the composition and dynamics of the microbial community on the skin. While the direct effects on competing microbes are not as extensively studied as host interactions, the ability of toxin-producing bacteria to establish dominance and cause tissue alterations can indirectly impact other members of the skin microbiome.

Contribution to Bacterial Persistence and Colonization

Bacterial dermatoxins play a vital role in enabling bacteria to persist on host surfaces and establish successful colonization, particularly on the skin. Colonization is the initial step in many infections, and toxins contribute to overcoming host barriers and establishing a foothold.

Toxins can facilitate bacterial adhesion to host tissues by modifying the host cell surface or extracellular matrix. While not a direct adhesive mechanism, the tissue damage and inflammation caused by toxins can expose underlying tissues and receptors that bacteria can then bind to.

Survival on the skin surface, a relatively dry and nutrient-limited environment compared to deeper tissues, is a challenge for many bacteria. Streptococcus pyogenes utilizes metabolic pathways, such as the ADI pathway, to survive under low-glucose conditions found on the skin. The upregulation of toxins associated with this pathway contributes to the bacterium's ability to persist and cause infection in this niche.

Dermatotoxins also contribute to bacterial spread and invasion of deeper tissues. Enzymes like S. pyogenes SpeB, a cysteine protease, can degrade host proteins, including components of the extracellular matrix and immune molecules, facilitating bacterial dissemination through tissues and evasion of host defenses. nih.gov Streptokinase, another S. pyogenes virulence factor, activates plasminogen, leading to the generation of plasmin, which can degrade fibrin (B1330869) clots and other host proteins, promoting bacterial metastasis. daneshyari.com

Biofilm formation is another crucial strategy for bacterial persistence and colonization, providing a protective environment against host defenses and antimicrobial agents. While toxins can have complex roles in biofilm development, some regulatory systems that control toxin production, such as the Agr system and SarA in S. aureus, are also involved in regulating biofilm formation. researchgate.net The coordinated expression of toxins and factors involved in biofilm synthesis can enhance bacterial persistence within host tissues, such as in chronic skin infections or osteomyelitis. researchgate.net

Comparative Analysis and Future Research Trajectories

Cross-Comparative Analysis of Molecular and Cellular Mechanisms Across Dermatoxin Classes

Dermatoxins, originating from diverse sources such as bacteria, fungi, and amphibians, exhibit a range of molecular and cellular mechanisms to exert their effects on skin and mucous membranes. While some directly target and disrupt cellular membranes, others interfere with intracellular signaling pathways.

Convergent Mechanisms in Membrane Disruption vs. Signaling Pathway Modulation

Certain dermatoxins, particularly some antimicrobial peptides like the this compound from Phyllomedusa bicolor, function by directly interacting with and altering the permeability of target cell membranes researchgate.netresearchgate.net. This often involves the formation of pores or channels, leading to membrane depolarization and cell death researchgate.netresearchgate.net. The this compound from Phyllomedusa bicolor is thought to form ion-conducting channels through the plasma membrane, consistent with a mechanism of cell killing based on the alteration of membrane permeability rather than solubilization researchgate.net. It assumes an amphipathic alpha-helical conformation in low polarity media, mimicking the lipophilicity of target microorganism membranes researchgate.netresearchgate.net.

In contrast, other dermatoxins exert their effects by modulating intracellular signaling pathways. For example, some mycotoxins, such as sterigmatocystin (B1681140), are classified as dermatoxins and are known to interfere with cellular processes nih.gov. Cyanobacterial dermatoxins like lyngbyatoxin A are known activators of protein kinase C (PKC), disrupting cell cycle regulation and potentially leading to tumor formation upon chronic exposure neptjournal.commdpi.comekb.eg. Microcystins, while primarily hepatotoxins, can also have dermatotoxic effects and are potent inhibitors of serine/threonine protein phosphatases (PP1 and PP2A), leading to hyperphosphorylation and disruption of protein homeostasis and signaling pathways ekb.eguni-konstanz.dersdjournal.orgresearchgate.net. This inhibition can alter cellular metabolism, gene expression, and translation ekb.eg.

Despite their different primary targets (membrane vs. intracellular pathways), convergent mechanisms can be observed in how these disruptions ultimately lead to cellular damage and toxicity. Both membrane disruption and signaling pathway modulation can trigger downstream events such as oxidative stress, cytoskeletal disruption, and the induction of apoptosis or necrosis rsdjournal.orgresearchgate.net. For instance, microcystins induce oxidative stress and disrupt cellular homeostasis, ultimately compromising cellular integrity and function researchgate.net.

Comparative Analysis of Target Cell Specificity

The specificity of dermatoxins towards particular cell types varies depending on the toxin and its mechanism of action. Some dermatoxins, like the peptide this compound from Phyllomedusa bicolor, exhibit broad-spectrum antimicrobial activity, affecting mollicutes, Gram-positive, and to a lesser extent, Gram-negative bacteria by targeting their plasma membranes researchgate.netresearchgate.net.

Other dermatoxins show specificity towards eukaryotic cells, particularly keratinocytes and other skin cells. Cyanobacterial lipopolysaccharides (LPS), present in the cell walls of cyanobacteria, can cause skin irritation and allergic reactions, suggesting an interaction with immune cells and keratinocytes in the skin mdpi.comnalms.org. Lyngbyatoxin A is specifically associated with contact dermatitis in humans exposed to Lyngbya majuscula neptjournal.com.

The specificity of toxins that modulate signaling pathways can depend on the distribution of their target enzymes or receptors. For example, toxins targeting protein kinases or phosphatases will primarily affect cells where these enzymes play critical regulatory roles. The differential expression levels of these target proteins in various skin cell types and immune cells can contribute to the observed specificity of dermatotoxic effects.

Table 1: Comparative Mechanisms and Target Specificity of Selected this compound Classes

This compound ClassOriginPrimary MechanismExamplesTarget Cell Specificity (Examples)
Peptide DermatoxinsAmphibians (e.g., frogs)Membrane disruption (pore formation)This compound (Phyllomedusa bicolor) researchgate.netresearchgate.netBroad-spectrum antimicrobial (bacteria, mollicutes) researchgate.netresearchgate.net
Cyanobacterial DermatoxinsCyanobacteriaPKC activation, Protein phosphatase inhibition, LPSLyngbyatoxin A neptjournal.commdpi.com, Microcystins epa.govuni-konstanz.dersdjournal.orgresearchgate.net, LPS mdpi.comnalms.orgKeratinocytes, Immune cells (LPS), Liver (Microcystins) epa.govmdpi.comuni-konstanz.dersdjournal.orgresearchgate.netnalms.org
MycotoxinsFungiVarious (e.g., enzyme inhibition)Sterigmatocystin nih.govLiver (primarily), potential skin effects nih.gov

Evolutionary Dynamics of this compound Production in Diverse Organisms

The production of dermatoxins has evolved independently in various organisms, serving adaptive advantages in distinct ecological niches. This widespread occurrence highlights the evolutionary benefits associated with possessing compounds that deter predators, compete with microorganisms, or facilitate host invasion.

Convergent Evolution of Toxin Functions Across Kingdoms

Convergent evolution, where similar traits evolve independently in different lineages, is evident in the development of toxins affecting the skin across diverse kingdoms nih.govresearchgate.netchemistryworld.comwikipedia.org. For instance, both amphibians and cyanobacteria produce toxins with dermatotoxic effects, despite their vast evolutionary distance usgs.govepa.govitrcweb.org.

In frogs, skin toxins, including antimicrobial peptides like dermaseptins (which include this compound), are believed to have evolved as a defense mechanism against predators and microorganisms in their environment researchgate.netresearchgate.netpnas.orgnih.govsci-hub.se. The independent evolution of identical skin toxins, such as caeruleins in distantly related frog lineages (Xenopus and Litoria), provides a striking example of convergent molecular adaptation nih.govresearchgate.net. These peptides evolved from different hormone genes (cholecystokinin and gastrin) through convergent mutations and parallel shifts in expression to skin secretory glands nih.govresearchgate.net.

Similarly, cyanobacteria produce a variety of toxins, including dermatoxins, which are considered secondary metabolites that likely provide a competitive advantage usgs.govepa.govijc.org. The presence of dermatotoxic lipopolysaccharides in the cell walls of cyanobacteria also serves as a deterrent or defense mechanism mdpi.comnalms.org.

The convergent evolution of dermatotoxin function underscores the strong selective pressures favoring organisms capable of producing compounds that affect the skin, whether for defense, competition, or pathogenesis.

Adaptive Advantages in Distinct Ecological Niches

The production of dermatotoxins provides significant adaptive advantages tailored to the specific ecological niches of the producing organisms. For sessile or slow-moving organisms like cyanobacteria, producing toxins that cause skin irritation or more severe damage can deter grazing by zooplankton or consumption by larger animals, thereby reducing predation pressure neptjournal.comijc.org. These toxins can also play a role in competition with other microorganisms in aquatic environments neptjournal.com.

In amphibians, skin toxins are a crucial part of their innate defense system against a wide array of potential threats in their moist habitats, including bacterial, fungal, and protozoan pathogens, as well as predators researchgate.netresearchgate.netnih.govsci-hub.semdpi.com. The secretion of antimicrobial peptides like this compound onto the skin surface creates a chemical barrier that inhibits microbial growth researchgate.netresearchgate.netnih.govsci-hub.se. The aposematic coloration of some poisonous frogs, often associated with skin toxicity, serves as a warning signal to potential predators, further enhancing the adaptive advantage of toxin production pnas.org.

For pathogenic bacteria that produce dermatotoxins (e.g., some Staphylococcus aureus strains producing exfoliative toxins), these compounds can facilitate infection by disrupting host skin barriers or modulating the host immune response nih.govlabsolu.caresearchgate.net.

Table 2: Adaptive Advantages of this compound Production

Organism GroupEcological NicheAdaptive Advantages of this compound Production
CyanobacteriaAquatic environments (freshwater and marine)Deterrence of grazers/predators, Microbial competition neptjournal.comijc.org
AmphibiansMoist terrestrial and aquatic environmentsDefense against predators, Antimicrobial defense against pathogens researchgate.netresearchgate.netpnas.orgnih.govsci-hub.se
Pathogenic BacteriaHost organisms (e.g., human skin)Facilitation of invasion, Modulation of host immune response

Methodological Advancements in this compound Research

Research into dermatoxins has benefited from significant advancements in methodologies across various fields, including analytical chemistry, molecular biology, cell biology, and in silico approaches. These advancements have enabled more precise identification, characterization, and study of dermatoxins and their interactions with biological systems.

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been crucial for the isolation, purification, and structural elucidation of novel dermatoxins from complex biological matrices like frog skin secretions or cyanobacterial blooms researchgate.netresearchgate.net. Advances in genomics and transcriptomics, including techniques like cDNA cloning and sequencing, have allowed researchers to identify the genes encoding peptide dermatoxins and understand their expression patterns in different tissues researchgate.netresearchgate.netacs.org.

Cell-based assays and in vitro models, including the use of primary cells and cell lines derived from skin (e.g., keratinocytes), have become indispensable for studying the cellular mechanisms of this compound action, assessing cytotoxicity, and evaluating effects on cellular processes like membrane integrity, signaling pathways, and immune responses frontiersin.orgresearchgate.net. The development of advanced 3D skin models, which better mimic the complexity of human tissue, offers more physiologically relevant platforms for toxicity testing frontiersin.orgresearchgate.net.

Electrophysiological techniques, such as patch-clamp, are employed to investigate the effects of membrane-disrupting dermatoxins on ion channel activity and membrane potential researchgate.net. Microscopy techniques, including fluorescence microscopy, are used to visualize cellular damage and the localization of toxins or their targets researchgate.net.

In silico methods, including molecular docking and dynamics simulations, are increasingly used to predict the interaction of dermatoxins with their molecular targets, providing insights into binding mechanisms and structure-activity relationships researchgate.netmdpi.com. Quantitative structure-activity relationship (QSAR) modeling can also help predict the toxicity of novel compounds based on their chemical structures epa.gov.

Furthermore, the development of New Approach Methodologies (NAMs), encompassing in vitro, in chemico, and computational methods, is transforming toxicity testing by providing more efficient and ethical alternatives to traditional animal studies frontiersin.orgepa.govnih.gov. These methods are particularly valuable for assessing skin-specific endpoints like corrosion, irritation, and sensitization nih.gov.

Table 3: Methodological Advancements in this compound Research

Research AreaKey Methodological AdvancementsApplication in this compound Research
Toxin Identification & CharacterizationHPLC, Mass Spectrometry (MS) researchgate.netresearchgate.netIsolation, purification, and structural determination of novel dermatoxins.
Molecular BiologycDNA cloning and sequencing, PCR researchgate.netresearchgate.netacs.orgIdentification of genes encoding peptide dermatoxins, study of gene expression.
Cell Biology & In Vitro ModelsPrimary cell cultures, Cell lines (e.g., keratinocytes), 3D skin models frontiersin.orgresearchgate.netStudying cellular mechanisms, cytotoxicity assessment, evaluation of effects on skin cells and immune responses.
BiophysicsElectrophysiology (patch-clamp), Fluorescence microscopy researchgate.netInvestigating membrane interactions, ion channel activity, visualizing cellular damage and localization.
Computational ApproachesMolecular docking, Molecular dynamics simulations, QSAR modeling researchgate.netmdpi.comepa.govPredicting toxin-target interactions, understanding binding mechanisms, predicting toxicity based on structure.
Toxicity AssessmentNew Approach Methodologies (NAMs) - in vitro, in chemico, in silico methods, Defined Approaches (DAs) frontiersin.orgepa.govnih.govEfficient and ethical toxicity testing, assessment of skin irritation, corrosion, and sensitization, predicting potential hazards.

Future research trajectories in this compound studies are likely to involve the continued application of these advanced methodologies to:

Identify and characterize novel dermatoxins from underexplored sources.

Elucidate the detailed molecular mechanisms of known and newly discovered dermatoxins.

Develop more sophisticated in vitro and in silico models that accurately predict human skin responses to this compound exposure.

Investigate the combined effects of multiple dermatoxins and their interactions with other environmental factors.

Explore the potential therapeutic applications of dermatotoxins or their derivatives, particularly those with antimicrobial or other desirable bioactivities.

Development of High-Throughput Screening Assays for Toxin Activity

High-throughput screening (HTS) plays a crucial role in rapidly evaluating large libraries of compounds for specific biological activities. In the context of dermatoxins, HTS assays can be developed to identify compounds that either mimic or inhibit this compound activity, or to screen for novel dermatoxins from natural sources. HTS involves screening thousands or millions of compounds against a biological target in a rapid and automated manner evotec.com. This process can identify potential hits showing binding or activity against a particular biological target or cellular phenotype evotec.com. The data generated from HTS can guide future compound selection and hit expansion evotec.com.

For dermatoxins, HTS platforms could be designed to assess various activities, such as their effect on cell viability, membrane integrity, or specific signaling pathways known to be targeted by these toxins. For instance, a high-throughput screening platform has been developed for evaluating antifungal activity against Trichophyton tonsurans, demonstrating the feasibility of using HTS for assessing the effects of compounds on microorganisms relevant to dermatological conditions nih.gov. This involved examining growth characteristics on 96- and 384-well plates and using microspectrophotometry for automated plate reads nih.gov. Such methodologies can be adapted to screen for the effects of dermatoxins or potential inhibitors of their activity.

Interactive Table 1: Potential High-Throughput Screening Approaches for this compound Research

Assay TypeBiological Target/FocusPotential ReadoutApplication in this compound Research
Cell Viability AssaySkin cells, target microorganismsATP levels, metabolic activity, cell membrane integrityIdentify cytotoxic effects of dermatoxins or protective compounds.
Receptor Binding AssayKnown or putative this compound receptorsFluorescence polarization, luminescence resonance energy transferScreen for compounds that bind to this compound targets.
Enzyme Activity AssayEnzymes modulated by dermatoxinsSpectrophotometric or fluorometric detection of enzyme productsIdentify inhibitors or activators of this compound-affected enzymes.
Microbial Growth InhibitionMicroorganisms susceptible to dermatoxinsOptical density, luminescence (for reporter strains)Discover novel dermatoxins with antimicrobial properties.

Integration of Omics Technologies (e.g., Genomics, Proteomics) for Comprehensive Understanding

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the complex biological systems influenced by dermatoxins. These technologies provide large-scale datasets that can reveal the molecular mechanisms underlying this compound production, activity, and cellular responses nih.govnih.govfoodresearchlab.comhumanspecificresearch.org.

Genomics: Studying the genome of organisms that produce dermatoxins can identify the genes involved in their biosynthesis. Genome-wide association studies (GWAS) can also link genetic variations to differences in toxin production or susceptibility foodresearchlab.com.

Transcriptomics: Analyzing the complete set of RNA transcripts can show which genes are being expressed in the presence of dermatoxins or during toxin production. This can reveal regulatory pathways and identify potential biomarkers nih.govnih.govfoodresearchlab.com. RNA sequencing technology (RNA-seq) is a common transcriptomics method foodresearchlab.com.

Proteomics: The large-scale study of proteins can identify the protein targets of dermatoxins and how protein expression levels change in response to toxin exposure nih.govnih.govhumanspecificresearch.org. Proteomics can also help in the search for gene expression biomarkers for various diseases uninet.edu.

Metabolomics: Analyzing the complete set of metabolites in a biological sample can provide insights into the metabolic pathways affected by dermatoxins or involved in their biosynthesis nih.govnih.govfoodresearchlab.comhumanspecificresearch.org. Metabolomics can identify biomarkers for disease diagnosis and drug research uninet.edu.

Integrating data from these different omics layers can provide a comprehensive understanding of disease mechanisms and uncover new biological insights humanspecificresearch.org. This approach can help in identifying key biomarkers and aid in the interpretation of molecular, biochemical, and environmental interactions related to dermatoxins nih.gov.

Interactive Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyFocus of StudyPotential Insights for this compound Research
GenomicsGenes involved in toxin biosynthesis, genetic variationsIdentification of toxin synthesis pathways, genetic factors influencing susceptibility or production.
TranscriptomicsGene expression changesUnderstanding regulatory networks controlling toxin production, identifying genes responsive to this compound.
ProteomicsProtein targets, protein expression profilesIdentification of this compound receptors and interacting proteins, understanding cellular responses.
MetabolomicsMetabolic changesElucidating metabolic pathways involved in toxin biosynthesis or affected by toxin exposure.

Advanced Imaging Techniques for In Situ Toxin-Target Interactions

Advanced imaging techniques allow for the visualization of this compound-target interactions within biological samples, providing spatial and temporal information about toxin localization and its effects at the cellular and tissue level. These techniques offer non-invasive or minimally invasive ways to examine skin structure and cellular details openmedscience.comvivascope.com.

Techniques such as confocal microscopy, optical coherence tomography (OCT), and multispectral imaging can visualize cellular-level details and differentiate between different tissue components openmedscience.comvivascope.com. For studying toxin-target interactions, fluorescence microscopy with labeled toxins or targets can reveal binding sites and internalization processes. Two-photon microscopy and photoacoustic microscopy have been used to investigate biointegration in skin models, assessing cellular infiltration and microvasculature, which could be adapted to study tissue responses to dermatoxins nih.gov. These methods can provide high-resolution, three-dimensional mapping and assess metabolic changes in living tissues nih.gov.

Interactive Table 3: Advanced Imaging Techniques and Their Potential in this compound Research

Imaging TechniquePrinciplePotential Application in this compound Research
Confocal MicroscopyOptical sectioning using a pinholeVisualizing this compound localization in cells/tissues, observing cellular morphology changes upon exposure.
Fluorescence MicroscopyDetection of fluorescence signalsTracking labeled dermatoxins, visualizing toxin binding to fluorescently tagged targets.
Two-Photon MicroscopySimultaneous absorption of two photonsDeeper tissue penetration, imaging cellular and vascular responses to dermatoxins in living models.
Photoacoustic MicroscopyConversion of light to sound wavesAssessing tissue oxygenation and blood vessel changes induced by dermatoxins, potentially mapping toxin distribution.
Optical Coherence Tomography (OCT)Interferometry of near-infrared lightCross-sectional imaging of skin layers to assess structural changes caused by dermatoxins.

Unexplored Research Avenues and Hypothesis Generation

Beyond current research trends, several unexplored avenues hold potential for significantly advancing our understanding of dermatoxins.

Identification of Novel this compound Classes and Their Biological Functions

While some dermatoxins, like sterigmatocystin from Aspergillus fungi or certain peptides from amphibian skin, have been studied, it is likely that many novel classes of dermatoxins with unique structures and biological functions remain undiscovered en-academic.comwikipedia.orgresearchgate.netfrogchemistry.com. The vast diversity of organisms, particularly microorganisms and lesser-studied animals, represents a rich source for novel toxin discovery.

Hypotheses in this area could include:

Undiscovered microorganisms in specific environmental niches produce dermatoxins with potent antimicrobial or immunomodulatory activities.

Novel peptide dermatoxins with unique structural motifs exist in the skin secretions of uncharacterized amphibian species.

Marine organisms produce dermatoxins with anti-inflammatory or analgesic properties.

Research in this area would involve extensive bioprospecting, employing advanced separation techniques and bioactivity-guided fractionation to isolate novel compounds. Subsequent structural elucidation using techniques like mass spectrometry and nuclear magnetic resonance (NMR) would be crucial.

Elucidation of Complex Regulatory Networks in Toxin Biosynthesis

The biosynthesis of many secondary metabolites, including some toxins, is controlled by complex gene regulatory networks mdpi.comcaister.com. Understanding these networks in this compound-producing organisms is crucial for controlling toxin production, potentially for therapeutic purposes or for mitigating harmful exposures. While the genetic regulation of some mycotoxin biosynthesis has been studied, the regulatory networks governing this compound production are largely unexplored mdpi.com.

Hypotheses could include:

Specific transcription factors or environmental signals act as key regulators of this compound biosynthesis genes.

Epigenetic modifications play a significant role in controlling the expression of this compound production pathways.

Quorum sensing mechanisms regulate this compound production in microbial species caister.com.

Research would involve applying systems biology approaches, integrating genomics, transcriptomics, and proteomics data to map the regulatory interactions. Techniques like gene knockout or overexpression studies could validate the roles of predicted regulatory elements nih.gov.

Investigations into Environmental Triggers for this compound Production

Environmental factors are known to influence the production of various toxins in organisms mdpi.com. For dermatoxins, understanding the environmental triggers that initiate or enhance their production is vital for predicting potential exposures and developing prevention strategies. While environmental factors are known to impact skin health and can trigger or exacerbate various dermatologic conditions, the specific environmental cues that induce this compound production in relevant organisms are not well-characterized usdermatologypartners.comdermatologytimes.comnovology.comhealthxchange.sg.

Hypotheses in this area could include:

Changes in temperature, humidity, or UV exposure trigger increased this compound production in fungi or bacteria.

The presence of specific nutrients or pollutants in the environment upregulates this compound biosynthesis genes.

Interactions with other microorganisms or host organisms influence toxin production.

Research would involve controlled laboratory experiments exposing this compound-producing organisms to varying environmental conditions and monitoring toxin levels and gene expression. Field studies in environments where this compound exposure is a concern could also provide valuable data.

Interactive Table 4: Unexplored Research Avenues and Generated Hypotheses

Unexplored AvenueGenerated Hypotheses
Identification of Novel this compound ClassesUndiscovered microbial/animal sources of dermatoxins; novel structures with unique bioactivities.
Elucidation of Complex Regulatory Networks in BiosynthesisKey regulatory elements (transcription factors, environmental signals); role of epigenetics or quorum sensing.
Investigations into Environmental Triggers for ProductionImpact of temperature, humidity, UV, nutrients, pollutants; influence of microbial/host interactions.

Systems Biology Approaches to Model this compound Interactions within Biological Systems

This compound, a peptide isolated from the skin secretions of Phyllomedusa frogs, has been identified as an antimicrobial peptide known to interact with biological membranes. nih.govresearchgate.netnovoprolabs.combhsai.org Understanding the complex interactions of such a compound within biological systems necessitates the application of systems biology approaches, which integrate data from various levels of biological organization to create comprehensive models.

Systems biology in toxicology, often referred to as systems toxicology, aims to elucidate the mechanisms by which chemical compounds perturb biological networks, leading to adverse outcomes. This involves moving beyond the study of individual molecules to analyze the dynamic interactions within cells, tissues, and ultimately, whole organisms. dokumen.pubrsc.org For a compound like this compound, which interacts directly with cell membranes and exhibits antibacterial activity, systems biology can provide insights into its mode of action and potential effects on host cells. nih.govresearchgate.net

One key aspect of applying systems biology to study this compound interactions involves the integration of multi-omics data. ed.ac.uknih.govresearchgate.neten-academic.com Techniques such as transcriptomics (measuring gene expression), proteomics (measuring protein levels), metabolomics (measuring metabolites), and lipidomics (measuring lipids) can provide a comprehensive snapshot of the cellular response upon exposure to this compound. ed.ac.uknih.goven-academic.com By integrating these diverse datasets, researchers can identify perturbed biological pathways, key regulatory networks, and potential biomarkers of interaction. researchgate.neted.ac.ukresearchgate.netnih.gov

Computational modeling plays a crucial role in systems biology by providing frameworks to simulate and predict the behavior of biological systems based on integrated data. dokumen.pubchemicalbook.com For peptide-membrane interactions, molecular dynamics (MD) simulations and coarse-grained models are valuable tools. rsc.orgchemicalbook.comwikipedia.org These models can simulate the dynamic process of how this compound interacts with lipid bilayers, revealing details about peptide binding, insertion, conformational changes, and potential pore formation at an atomic or near-atomic resolution. wikipedia.org

Modeling ApproachDescriptionApplication to this compound Interactions
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules over time.Studying atomic-level interactions with membranes, conformational changes, insertion mechanisms. wikipedia.org
Coarse-Grained ModelingSimplifies the representation of molecules to study larger systems over longer timescales.Analyzing membrane reorganization, pore formation, and peptide self-assembly in membranes. wikipedia.org
Network AnalysisConstructs and analyzes biological networks (e.g., protein-protein interaction, pathway).Identifying key nodes and pathways affected by this compound exposure. researchgate.netnih.gov
QSAR/QSPRRelates chemical structure/properties to biological activity/properties.Predicting this compound's interaction potential based on its amino acid sequence and physicochemical properties. nih.gov
PBPK ModelingSimulates the absorption, distribution, metabolism, and excretion of a compound in a biological system.Modeling this compound's potential distribution and persistence in skin or other tissues. nih.gov

Furthermore, network analysis can be employed to construct and analyze biological networks based on omics data, highlighting the interconnectedness of cellular components and identifying key nodes or pathways that are significantly affected by this compound exposure. researchgate.netnih.gov This can help in understanding the downstream effects of membrane interaction and antibacterial activity on host cellular processes.

While specific published systems biology models focusing solely on this compound were not found in the search results, the established methodologies in systems toxicology and peptide-membrane interaction modeling provide a clear trajectory for future research. Integrating multi-omics data from in vitro skin models or relevant cell lines exposed to this compound with computational simulations of its membrane interactions could lead to a more holistic understanding of its biological effects. nih.gov Such integrated approaches can help in building predictive models of this compound's behavior and its impact on biological systems, contributing to a deeper scientific understanding of this compound. dokumen.pubchemicalbook.com

Q & A

How can researchers design experiments to evaluate Dermatoxin's molecular mechanisms while ensuring reproducibility?

Methodological Answer:

  • Experimental Design:
    • Use in vitro assays (e.g., cell viability assays, ELISA for cytokine profiling) to isolate this compound’s effects on specific pathways .
    • Validate findings with in vivo models (e.g., murine dermatitis models) to assess systemic responses. Include control groups and dose-response curves to establish causality .
    • Document protocols in granular detail, including reagent sources (e.g., batch numbers, vendor details) and equipment calibration data to enable replication .
  • Reproducibility:
    • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Figshare or Zenodo to publish raw datasets and analysis scripts .

What strategies address contradictions in published data on this compound's cytotoxicity thresholds?

Methodological Answer:

  • Systematic Analysis:
    • Conduct meta-analyses to reconcile discrepancies. For example, compare cytotoxicity data across studies using standardized metrics (e.g., IC50 values normalized to cell type and exposure duration) .
    • Identify confounding variables (e.g., endotoxin contamination in compound preparations) using limulus amebocyte lysate (LAL) assays .
  • Data Harmonization:
    • Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess variability between experimental conditions .

How should researchers differentiate between this compound's primary and off-target effects in complex biological systems?

Methodological Answer:

  • Target Validation:
    • Use CRISPR-Cas9 knockout models to silence suspected target genes and observe phenotypic changes .
    • Employ computational docking studies (e.g., AutoDock Vina) to predict this compound’s binding affinity to putative targets .
  • Multi-Omics Integration:
    • Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify downstream pathways perturbed by this compound .

What are best practices for ensuring ethical compliance in this compound studies involving human-derived samples?

Methodological Answer:

  • Ethical Approvals:
    • Obtain informed consent and Institutional Review Board (IRB) approval for studies using primary human keratinocytes or biopsy samples .
    • Anonymize data and adhere to GDPR/HIPAA guidelines for patient privacy .
  • Sample Integrity:
    • Use validated protocols for sample storage (e.g., cryopreservation at –80°C) to prevent degradation .

How can researchers optimize literature searches to identify understudied aspects of this compound pharmacology?

Methodological Answer:

  • Search Strategy:
    • Combine keywords (e.g., “this compound AND oxidative stress NOT review”) in databases like PubMed or Scopus to filter primary studies .
    • Leverage Boolean operators and MeSH terms to refine results (e.g., “this compound/toxicity”[Mesh] AND “epidermal cells”[Mesh]) .
  • Gap Analysis:
    • Use citation tracking tools (e.g., Web of Science) to map research trends and identify underexplored mechanisms (e.g., epigenetic modulation by this compound) .

What statistical approaches are recommended for analyzing dose-dependent responses to this compound in preclinical studies?

Methodological Answer:

  • Dose-Response Modeling:
    • Fit data to sigmoidal curves using software like GraphPad Prism to calculate EC50/LC50 values .
    • Apply non-linear regression models to account for heteroscedasticity in high-throughput screening data .
  • Robustness Checks:
    • Use bootstrap resampling to estimate confidence intervals for small sample sizes .

Table 1: Common Methodological Pitfalls and Solutions in this compound Research

Pitfall Solution Reference
Endotoxin contaminationLAL testing during compound synthesis
Poorly annotated protocolsAdopt electronic lab notebooks (e.g., LabArchives)
Overfitting in omics dataApply false discovery rate (FDR) correction

How can researchers enhance the translatability of this compound findings from in vitro to in vivo models?

Methodological Answer:

  • Model Selection:
    • Use 3D organoid cultures to mimic human skin architecture before transitioning to murine models .
    • Validate in vitro targets via immunohistochemistry in in vivo tissue sections .
  • Pharmacokinetic Profiling:
    • Measure this compound’s bioavailability and half-life using LC-MS in plasma samples .

What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?

Methodological Answer:

  • Technique Suitability:
    • For low-abundance detection: Use UPLC-MS/MS with a limit of quantification (LOQ) ≤ 1 ng/mL .
    • For spatial distribution: Employ MALDI-TOF imaging in tissue sections .
  • Quality Control:
    • Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.